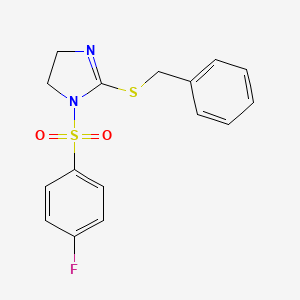

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of benzylthio and fluorophenylsulfonyl groups attached to a dihydroimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-fluorophenylsulfonyl chloride, which is then reacted with benzylthiol to form the benzylthio derivative. This intermediate is subsequently cyclized with an appropriate imidazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain substituted imidazoles exhibited IC50 values lower than traditional chemotherapeutics, indicating enhanced potency against HeLa cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.37 | HeLa |

| Compound B | 0.73 | HeLa |

| Compound C | 0.95 | HeLa |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly as a potential antagonist for the serotonin receptor subtype 5-HT2A. Such antagonistic activity suggests its utility in treating conditions like anxiety and depression . The structure-activity relationship (SAR) studies indicate that modifications to the benzylthio and sulfonyl groups can enhance receptor selectivity and potency.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. The following table summarizes key synthetic pathways:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Benzylthiol, 4-fluorobenzenesulfonyl chloride | DMF, reflux | 70% |

| Step 2 | Imidazole derivative | Acetic acid, heat | 65% |

Characterization Techniques

Characterization of the synthesized compound is primarily performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For example, NMR spectra reveal distinct chemical shifts correlating with the presence of the imidazole ring and functional groups.

Anticancer Case Study

A recent investigation into the anticancer efficacy of this compound involved in vitro assays against various cancer cell lines including breast and lung cancers. The study reported that compounds with similar structures induced apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents .

Neuropharmacology Case Study

Another study focused on the neuropharmacological effects of related compounds demonstrated that certain derivatives could significantly reduce anxiety-like behaviors in animal models. This was validated through behavioral assays and receptor binding studies .

Wirkmechanismus

The mechanism of action of 2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylthio and fluorophenylsulfonyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.

Sulfonyl fluorides: Widely used in organic synthesis and chemical biology.

4-Fluorophenyl derivatives: Commonly studied for their biological activity.

Uniqueness

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of benzylthio and fluorophenylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biologische Aktivität

2-(benzylthio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Benzylthio group : Contributes to the lipophilicity and potential interaction with biological membranes.

- Fluorophenyl sulfonyl moiety : May enhance binding affinity to target proteins due to the electron-withdrawing nature of the fluorine atom.

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted that compounds with similar structures showed promising antibacterial activity, suggesting that our compound may also possess similar effects .

| Compound | Target Bacteria | Method Used | Results |

|---|---|---|---|

| This compound | S. aureus, E. coli | Cylinder wells diffusion method | Significant inhibition observed |

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For instance, compounds with similar structural features demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HT-29 | 5.0 | Doxorubicin |

| COLO-205 | 6.2 | Cisplatin |

In a notable study, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The proposed mechanism of action for this compound involves:

- Inhibition of key enzymes : The sulfonamide group may interact with enzyme active sites, inhibiting their function.

- Induction of apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antimicrobial Evaluation : A recent study synthesized several imidazole derivatives and tested their antimicrobial efficacy. The results demonstrated that compounds with a benzylthio group exhibited enhanced activity against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that the compound significantly reduced cell viability, supporting its potential use as an anticancer agent. The study utilized flow cytometry to analyze apoptosis markers and confirmed the induction of apoptosis in treated cells .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEIJCNNDHJGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.